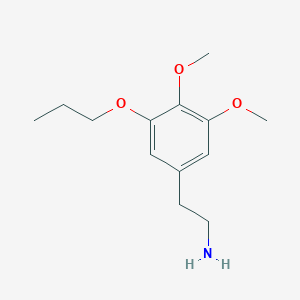

Metaproscaline

Description

Structure

3D Structure

Properties

CAS No. |

90132-33-5 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2-(3,4-dimethoxy-5-propoxyphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO3/c1-4-7-17-12-9-10(5-6-14)8-11(15-2)13(12)16-3/h8-9H,4-7,14H2,1-3H3 |

InChI Key |

LRMHEQAATQTVRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC(=C1OC)OC)CCN |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Derivatization of Metaproscaline Analogs

Methodologies for the Chemical Synthesis of Metaproscaline and Related Structures

The construction of the phenethylamine (B48288) scaffold, characterized by a phenyl ring attached to an aminoethyl side chain, can be achieved through various established and emerging synthetic strategies. wikipedia.org

Two of the most classic and versatile methods for synthesizing primary amines like Metaproscaline are the Hofmann rearrangement and the Henry reaction.

Hofmann Rearrangement

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a robust method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgtcichemicals.com The reaction typically proceeds by treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide. wikipedia.orgjkchemical.com The process involves the in-situ formation of sodium hypobromite, which reacts with the primary amide. wikipedia.org

The key steps of the mechanism are:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide intermediate.

A second deprotonation forms a bromoamide anion.

This anion rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.org

The isocyanate is then hydrolyzed by water, leading to a carbamic acid which spontaneously decarboxylates to yield the final primary amine and carbon dioxide gas. wikipedia.orgjkchemical.com

For the synthesis of Metaproscaline, this route would begin with 3-(3,5-dimethoxy-4-propoxyphenyl)propanamide.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction, or nitroaldol reaction, is a powerful carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. organic-chemistry.orgwikipedia.org It is a cornerstone for the synthesis of many phenethylamines due to the versatility of the resulting β-nitro alcohol product. wikipedia.orgtcichemicals.com

The synthesis of a phenethylamine like Metaproscaline via the Henry reaction typically involves:

The reaction between a substituted benzaldehyde (B42025) (e.g., 3,5-dimethoxy-4-propoxybenzaldehyde) and a nitroalkane (e.g., nitromethane).

A base catalyst deprotonates the nitroalkane at the alpha-carbon, forming a nucleophilic nitronate anion. wikipedia.org

The nitronate attacks the carbonyl carbon of the aldehyde, forming a β-nitro alkoxide.

Protonation of the alkoxide yields the β-nitro alcohol. wikipedia.org

This intermediate is highly valuable because the nitro group can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to complete the synthesis of the target phenethylamine. wikipedia.org Dehydration of the β-nitro alcohol can also yield a nitroalkene, which can then be reduced to the amine. wikipedia.org

While traditional methods are effective, modern synthetic chemistry seeks to develop more efficient, modular, and milder reactions. Recent advancements have provided new tools for accessing complex phenethylamine derivatives.

Nickel/Photoredox Dual Catalysis

An emerging strategy involves a photoassisted, nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides. acs.orgnih.gov This method is notable for its mild reaction conditions and avoidance of stoichiometric metal reductants, instead using an inexpensive organic photocatalyst. acs.org The proposed mechanism suggests that a key step is the nucleophilic ring-opening of the activated aziridine (B145994) by an iodide, generating an iodoamine intermediate that participates in the nickel-catalyzed cross-coupling cycle. acs.orgnih.gov This modular approach allows for the direct coupling of diverse aryl groups with various ethylamine (B1201723) backbones. nih.gov

Phenonium Ion-Mediated Aziridine Opening

Another novel approach involves the treatment of unsymmetrical 2,3-disubstituted aziridines with a Lewis acid, such as titanium tetrachloride (TiCl₄), to generate β-phenethylamine products. nih.govacs.org This reaction proceeds through the formation of a phenonium ion intermediate, where the phenyl ring participates in stabilizing a positive charge. nih.gov The regioselective opening of this intermediate by a nucleophile allows for the synthesis of complex and functionally diverse phenethylamine derivatives that may be difficult to access through other means. nih.gov

| Method | Starting Materials | Key Intermediate | Advantages | Disadvantages |

| Hofmann Rearrangement | Primary Amide, Halogen, Base | Isocyanate wikipedia.org | Well-established, reliable for primary amines. | Use of stoichiometric strong base and halogen, loss of one carbon atom. wikipedia.org |

| Henry Reaction | Aldehyde, Nitroalkane, Base | β-Nitro Alcohol wikipedia.org | Highly versatile, C-C bond formation, mild base catalyst. organic-chemistry.orgwikipedia.org | Often requires a separate reduction step for the nitro group. |

| Ni/Photoredox Coupling | Aliphatic Aziridine, Aryl Iodide | Iodoamine acs.org | Mild conditions, high modularity, avoids stoichiometric reductants. acs.orgnih.gov | Requires specific functional groups (aziridine, iodide), catalyst cost. |

| Phenonium Ion Opening | Substituted Aziridine, Lewis Acid | Phenonium Ion nih.gov | Access to complex, substituted phenethylamines. nih.gov | Substrate-specific, requires potent Lewis acids. nih.gov |

Design and Synthesis of Metaproscaline Analogs and Homologs for Research Purposes

The synthesis of analogs and homologs is essential for systematic research. By subtly altering the structure of Metaproscaline, researchers can probe specific chemical and physical properties. This is typically achieved by modifying the substitution pattern on the aromatic ring or altering the length and branching of the attached alkyl groups. ontosight.ai

The established synthetic routes, particularly the Henry reaction, are highly amenable to creating a wide array of analogs by simply changing the starting materials.

Positional Isomers: These are created by rearranging the substituents on the phenyl ring. For example, instead of the 3,5-dimethoxy-4-propoxy pattern of Metaproscaline, one could synthesize the 2,5-dimethoxy-4-propoxy isomer. This is achieved by starting the Henry reaction with the corresponding isomeric aldehyde, in this case, 2,5-dimethoxy-4-propoxybenzaldehyde.

Alkyl Chain Variations: These involve changing the nature of the alkoxy groups or the ethylamine side chain.

Alkoxy Homologs: The propoxy group at the 4-position can be replaced with other alkyl chains, such as ethoxy, isopropoxy, or butoxy groups. This requires the synthesis of the appropriate 3,5-dimethoxy-4-(alkoxy)benzaldehyde precursor.

Side-Chain Analogs: Modifications to the ethylamine backbone, such as adding a methyl group at the alpha-position, can be accomplished by using a different nitroalkane in the Henry reaction (e.g., nitroethane instead of nitromethane).

| Analog Type | Example Name | Required Aldehyde for Henry Synthesis |

| Positional Isomer | 2,5-Dimethoxy-4-propoxy-phenethylamine | 2,5-Dimethoxy-4-propoxybenzaldehyde |

| Alkoxy Homolog | 4-Ethoxy-3,5-dimethoxy-phenethylamine | 4-Ethoxy-3,5-dimethoxybenzaldehyde |

| Alkoxy Homolog | 4-Butoxy-3,5-dimethoxy-phenethylamine | 4-Butoxy-3,5-dimethoxybenzaldehyde |

| Side-Chain Analog | α-Methyl-metaproscaline | 3,5-Dimethoxy-4-propoxybenzaldehyde (with Nitroethane) |

Biocatalysis offers an increasingly important set of tools for chemical synthesis, often providing high selectivity and milder reaction conditions compared to traditional chemistry. In the context of phenethylamine synthesis, enzymes can be used to create chiral products with high enantiomeric purity.

One of the most powerful biocatalytic methods is the use of ω-transaminases (ω-TA) for the asymmetric amination of ketones. mdpi.com To produce a chiral analog of Metaproscaline, a ketone precursor, such as 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-one, could be subjected to a transaminase. These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or α-phenylethylamine) to the ketone substrate. mdpi.com Depending on the specific enzyme chosen (which can be from either (R)- or (S)-selective families), it is possible to synthesize a single enantiomer of the desired chiral amine. This approach is highly valuable as it can bypass the need for chiral separation or complex asymmetric catalysts that are often required in traditional synthetic routes. mdpi.combuchler-gmbh.com

Structure Activity Relationship Sar Investigations of Metaproscaline and Phenethylamine Analogs

Elucidation of Structural Determinants for Ligand-Receptor Interactions

The interaction between a ligand, such as a phenethylamine (B48288) derivative, and its corresponding receptor is a highly specific event dictated by the three-dimensional arrangement of atoms in both entities. For phenethylamine hallucinogens, the primary target is widely recognized as the serotonin (B10506) 5-HT2A receptor. researchgate.netbiomolther.org The binding of these ligands to the receptor is a complex interplay of various intermolecular forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Metaproscaline (3,4-dimethoxy-5-propoxyphenethylamine) is a structural analog of the psychoactive compound proscaline (B1283602). nih.gov The core phenethylamine scaffold, consisting of a phenyl ring attached to an ethylamine (B1201723) side chain, is the fundamental pharmacophore responsible for initial recognition by the receptor. However, the specific substitutions on the phenyl ring and the ethylamine chain are critical in modulating the affinity and efficacy of the ligand-receptor interaction.

Computational docking studies of mescaline, a prototypical phenethylamine hallucinogen, within a homology model of the 5-HT2A receptor have suggested that the 3- and 5-methoxy groups can adopt out-of-plane conformations, potentially forming hydrogen bonds with serine residues within the receptor's binding pocket. psu.edu The orientation of the ethylamine side chain is also crucial for establishing a salt bridge between the protonated amine of the ligand and a key aspartate residue (D3.32(155)) in the receptor. psu.edu These interactions are believed to be essential for stabilizing the ligand-receptor complex and initiating the downstream signaling cascade that leads to the compound's biological effects.

The inactivity of metaproscaline, as documented by Alexander Shulgin, suggests that the specific arrangement of its substituents—3,4-dimethoxy-5-propoxy—interferes with one or more of these critical interactions. purdue.edu This lack of activity underscores the high degree of structural specificity required for effective ligand-receptor binding and activation.

Impact of Aromatic Ring Substitutions on Pharmacological Activity Potential

The substitution pattern on the aromatic ring of phenethylamines is a primary determinant of their pharmacological activity. nih.gov In the case of metaproscaline and its isomers, the arrangement of the methoxy (B1213986) and propoxy groups on the phenyl ring is the key differentiating feature that dictates their activity potential.

Metaproscaline is 3,4-dimethoxy-5-propoxyphenethylamine, while its active isomer, proscaline, is 3,5-dimethoxy-4-propoxyphenethylamine. nih.govnih.gov This seemingly minor positional shift of the propoxy group from the 5-position to the 4-position has a profound impact on the molecule's ability to interact with the 5-HT2A receptor. Shulgin's research indicated that metaproscaline is inactive at doses exceeding 240 mg, whereas proscaline is active in the 30-60 mg range. purdue.edunih.gov This highlights the critical importance of the 4-position substituent.

Research on a series of 4-alkoxy-3,5-dimethoxyphenethylamines (the "scaline" series) has further illuminated this relationship. Studies have shown that extending the length of the 4-alkoxy substituent can increase binding affinities at both the 5-HT2A and 5-HT2C receptors and enhance the activation potency and efficacy at the 5-HT2A receptor. nih.gov This suggests that the 4-position of the phenyl ring interacts with a specific region of the receptor that can accommodate and favorably interact with larger lipophilic groups. capes.gov.br

The inactivity of metaproscaline, where the larger propoxy group is at the 5-position, implies that this position is less tolerant of bulky substituents. It is possible that a large group at the 5-position creates steric hindrance, preventing the molecule from adopting the optimal conformation for binding to the 5-HT2A receptor. Shulgin noted that the loss of activity when moving the alkoxy chain from the 4-position (as in metaescaline, which is active) to the 5-position (as in metaproscaline) discouraged further exploration at this particular molecular location. purdue.edu

The following table presents binding affinity data (Ki values) for metaproscaline's parent compound, mescaline, and several of its 4-substituted analogs at the human 5-HT2A receptor, illustrating the impact of the 4-position substituent.

| Compound | Structure | 4-Position Substituent | 5-HT2A Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Mescaline |  | -OCH3 | 3700 nih.gov |

| Escaline |  | -OCH2CH3 | 390 nih.gov |

| Proscaline |  | -O(CH2)2CH3 | 150 nih.gov |

| Isoproscaline |  | -OCH(CH3)2 | 200 nih.gov |

| Metaproscaline |  | -OCH3 (propoxy at C5) | >10,000 (inactive) purdue.edunih.gov |

Note: A lower Ki value indicates a higher binding affinity. Data is primarily from Wallach et al., 2023, with metaproscaline's inactivity noted from Shulgin, 1991, and its inferred high Ki value.

Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in molecular recognition and biological activity. purdue.edu For many drugs, only one enantiomer (a non-superimposable mirror image) will bind effectively to its biological target. This is often explained by the Easson-Stedman hypothesis, which posits that for a chiral molecule to interact optimally with its receptor, a three-point attachment is necessary. karger.com If one enantiomer can achieve this three-point interaction, its mirror image will not be able to align its corresponding functional groups with the same binding sites on the chiral receptor. karger.comresearchgate.net

In the context of phenethylamines, chirality is introduced by the presence of a substituent, such as a methyl group, at the alpha-carbon of the ethylamine side chain, creating the amphetamine analogs. While metaproscaline itself is not chiral, the principles of stereochemistry are crucial for understanding the SAR of related phenethylamine hallucinogens.

For phenylisopropylamines (amphetamines), it has been consistently demonstrated that the (R)-enantiomer is the more potent of the two at the 5-HT2A receptor. nih.gov The (R)-isomers typically exhibit higher binding affinity, greater functional potency, and higher intrinsic activity compared to their (S)-enantiomer counterparts. nih.govnih.gov This suggests that the specific spatial orientation of the alpha-methyl group in the (R)-configuration is more favorable for the interaction with the 5-HT2A receptor.

Virtual docking studies have provided insights into these stereochemical preferences. When comparing (R)- and (S)-phenylisopropylamines, distinct differences have been observed in the orientations of key amino acid residues within the ligand-binding domain of the 5-HT2A receptor. nih.gov These findings support the hypothesis that the higher hallucinogenic potency of phenylisopropylamines over their phenethylamine analogs is primarily due to their higher intrinsic activities at 5-HT2A receptors, a property that is also stereoselective. nih.gov

The following table illustrates the effect of stereochemistry on the 5-HT2A receptor binding affinity for the prototypical phenylisopropylamine hallucinogen, DOM.

| Compound | Stereochemistry | 5-HT2A Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| DOM (2,5-dimethoxy-4-methylamphetamine) | (R)-(-)-DOM | 31 |

| (S)-(+)-DOM | 513 | |

| Racemic (±)-DOM | 126 |

Note: Data from Braden, M. R. (2007). "Towards a biophysical mechanism of hallucinogen action." PhD Dissertation, Purdue University.

Comparative SAR Studies with Prototypical Phenethylamine Hallucinogens

To fully appreciate the structural features that render metaproscaline inactive, it is instructive to compare its SAR with that of prototypical phenethylamine hallucinogens like mescaline and the more potent 2,5-dimethoxy-substituted analogs (the 2C-x series).

As established, mescaline (3,4,5-trimethoxyphenethylamine) is the foundational compound. The key difference between mescaline and its more potent 4-substituted homologs (escaline, proscaline) is the replacement of the 4-methoxy group with a larger alkoxy group. This modification generally leads to an increase in potency, as seen in the data table in section 3.2. nih.gov This suggests that the 4-position is a critical point for modulating receptor affinity and efficacy.

In contrast, the substitution pattern of metaproscaline is 3,4-dimethoxy-5-propoxy. This places the bulkiest alkoxy group at the 5-position. The resulting inactivity strongly suggests that the 3- and 5-positions on the phenyl ring are less tolerant of large substituents compared to the 4-position. It appears that for the 3,4,5-trisubstituted phenethylamines, optimal activity is achieved with smaller, electron-donating groups like methoxy at the 3- and 5-positions, while the 4-position can accommodate larger groups to enhance lipophilicity and receptor interaction. benchchem.com

The inactivity of metaproscaline, therefore, is a direct consequence of its specific substitution pattern, which violates the established SAR for psychoactive phenethylamines. The placement of the propoxy group at the 5-position likely introduces unfavorable steric or electronic properties that disrupt the precise molecular alignment required for a productive interaction with the 5-HT2A receptor.

Preclinical Pharmacological Characterization and Mechanism of Action Research for Metaproscaline

In Vitro Receptor Binding and Functional Assays

Serotonin (B10506) Receptor Subtype Affinities and Efficacy

There is no publicly available research detailing the binding affinity or functional efficacy of Metaproscaline at any serotonin receptor subtypes. Psychedelic compounds of the phenethylamine (B48288) class typically exhibit affinity for various serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of their psychoactive effects. However, without experimental data, any potential interaction of Metaproscaline with these receptors is purely speculative.

Interactions with Other Neurotransmitter Systems and Receptors

Similarly, there is a complete absence of data on how Metaproscaline might interact with other crucial neurotransmitter systems, such as the dopaminergic and adrenergic systems.

Cellular and Subcellular Mechanism of Action Studies

Investigation of Intracellular Signaling Pathways

The downstream effects of receptor binding, which involve complex intracellular signaling cascades, have not been studied for Metaproscaline. Research into the activation of key signaling pathways, such as those involving phospholipase C or adenylyl cyclase, is a critical step in understanding a compound's mechanism of action, but no such studies have been performed.

Enzyme Modulation and Target Identification in Preclinical Models

The potential for Metaproscaline to modulate the activity of various enzymes or to interact with other molecular targets within preclinical models has not been explored.

Advanced Methodologies for Preclinical Pharmacological Assessment

Advanced techniques in preclinical pharmacology, such as high-throughput screening, computational modeling, and sophisticated in vivo imaging, have not been applied to the study of Metaproscaline.

Metabolic Pathway Elucidation and Biotransformation Studies of Metaproscaline in Preclinical Models

Identification and Characterization of Metaproscaline Metabolites

The initial phase in understanding Metaproscaline's metabolism involves the detection, identification, and structural characterization of its metabolites in biological samples from preclinical models. nih.govsyncrosome.com This is a complex analytical task due to the typically low concentrations of metabolites and the complexity of the biological matrices in which they are found. youtube.com

The identification of primary metabolites of novel compounds relies on highly sensitive and specific analytical technologies. nih.gov The combination of chromatographic separation with mass spectrometry is the most powerful and widely used approach for metabolite profiling. mdpi.comcreative-proteomics.com

Liquid chromatography-mass spectrometry (LC-MS) is a preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds. youtube.comresearchgate.net Specifically, ultrahigh-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF-MS), enables the accurate mass measurement of potential metabolites. nih.govnih.gov This accuracy allows for the prediction of elemental compositions, which is the first step in identifying a biotransformation product. nih.gov

Table 1: Key Analytical Techniques for Primary Metabolite Identification

| Technique | Principle | Primary Application in Metabolite ID | Reference |

|---|---|---|---|

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds based on physicochemical properties, followed by mass-based detection and fragmentation. | Primary tool for detection, identification, and quantification of known and unknown metabolites in complex biological fluids. | youtube.comnih.gov |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile or derivatized non-volatile compounds, followed by mass detection. | Effective for identifying volatile metabolites or those that can be made volatile through chemical derivatization. | mdpi.comnih.gov |

| HRMS (High-Resolution Mass Spectrometry) | Measures mass-to-charge ratio with very high accuracy. | Enables determination of the elemental composition of metabolites, facilitating the identification of unknown compounds. | nih.gov |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to deduce molecular structure. | Provides detailed structural information for definitive identification, though with lower sensitivity than MS. | mdpi.comcreative-proteomics.com |

Following the initial detection of potential metabolites, their precise chemical structures must be determined. researchgate.net This structural elucidation is crucial for understanding the specific metabolic changes that have occurred.

Tandem mass spectrometry (MS/MS) is a key technique for this purpose. nih.gov By selecting a metabolite ion and fragmenting it, a characteristic fragmentation spectrum is produced. youtube.com Comparison of this spectrum with the fragmentation pattern of the parent compound, Metaproscaline, allows researchers to deduce the site of metabolic modification (e.g., which part of the molecule was hydroxylated or demethylated). nih.gov

For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed, provided the metabolite can be isolated in sufficient quantities. mdpi.com NMR is a powerful, non-destructive method that provides unambiguous information about the complete molecular structure. creative-proteomics.com Newer techniques, such as infrared ion spectroscopy (IRIS), can also be coupled with LC-MS workflows to provide additional structural details and help differentiate between isomers. uva.nlfigshare.com

Table 2: Techniques for Structural Elucidation of Metabolites

| Technique | Methodology | Contribution to Structural Elucidation | Reference |

|---|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Collision-induced dissociation (CID) or other fragmentation methods are used to break down metabolite ions into smaller, characteristic fragments. | Helps to locate the site of biotransformation by analyzing shifts in fragment masses compared to the parent drug. | youtube.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Measures the chemical shift of atoms within a molecule in a magnetic field. | Provides unequivocal, detailed 3D structural information, confirming connectivity and stereochemistry. | mdpi.comcreative-proteomics.com |

| Infrared Ion Spectroscopy (IRIS) | Measures the infrared spectrum of mass-selected ions. | Offers vibrational information that can distinguish between structural isomers, complementing MS/MS data. | uva.nlfigshare.com |

Pathways of Metaproscaline Biotransformation

Drug biotransformation is typically a two-phase process designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted from the body. wikipedia.orgijpcbs.com It is anticipated that Metaproscaline would follow this conventional metabolic pathway.

Phase I reactions are nonsynthetic reactions that introduce or unmask a polar functional group on the parent drug molecule. nih.govdrughunter.com These reactions primarily include oxidation, reduction, and hydrolysis. ijpcbs.com For a compound with the presumed structure of Metaproscaline, containing methoxy (B1213986) groups, several oxidative reactions are expected to be prominent.

O-Dealkylation: The removal of a methyl group from a methoxy ether is a very common metabolic pathway for phenethylamines and other xenobiotics. ijpcbs.com This reaction would convert a methoxy group on the Metaproscaline molecule into a polar hydroxyl (-OH) group.

Oxidative Transformations: This can include hydroxylation, which is the addition of a hydroxyl group to the aromatic ring or an aliphatic side chain. wikipedia.orgdrughunter.com

These transformations are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. ijpcbs.comnih.gov The resulting metabolites may be pharmacologically active and serve as substrates for subsequent Phase II reactions. nih.gov

Table 3: Predicted Phase I Metabolic Reactions for Metaproscaline

| Reaction Type | Description | Resulting Functional Group | Reference |

|---|---|---|---|

| O-Dealkylation | Removal of an alkyl (e.g., methyl) group from an ether (methoxy) moiety. | Hydroxyl (-OH) | ijpcbs.com |

| Aromatic Hydroxylation | Addition of a hydroxyl group directly onto the aromatic ring. | Hydroxyl (-OH) | drughunter.com |

| Aliphatic Hydroxylation | Addition of a hydroxyl group to the ethylamine (B1201723) side chain. | Hydroxyl (-OH) | drughunter.com |

| N-Dealkylation | Removal of an alkyl group attached to the nitrogen atom (if present). | Secondary or primary amine (-NHR or -NH2) | wikipedia.orgnih.gov |

Phase II reactions are synthetic, or conjugation, reactions. wikipedia.org In this phase, a polar, endogenous molecule is attached to the functional group exposed or introduced during Phase I, a process that significantly increases the metabolite's water solubility and facilitates its elimination. uomus.edu.iqlongdom.orgyoutube.com

The hydroxyl groups generated on the Metaproscaline molecule via O-dealkylation or hydroxylation in Phase I are ideal sites for Phase II conjugation. youtube.com

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the metabolite. longdom.org The reaction is catalyzed by enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). ijpcbs.com

Sulfation: In this pathway, a sulfonate group is transferred to the metabolite, a reaction catalyzed by sulfotransferase (SULT) enzymes. longdom.org This also produces a highly water-soluble conjugate. uomus.edu.iq

Table 4: Predicted Phase II Conjugation Reactions for Metaproscaline Metabolites

| Reaction Type | Endogenous Substrate | Enzyme Family | Outcome | Reference |

|---|---|---|---|---|

| Glucuronidation | Glucuronic Acid | UGTs (Uridine 5'-diphospho-glucuronosyltransferases) | Forms a highly polar glucuronide conjugate, readily excreted in urine or bile. | ijpcbs.comlongdom.org |

| Sulfation | Sulfate (B86663) (from PAPS) | SULTs (Sulfotransferases) | Forms a highly polar sulfate conjugate, facilitating renal excretion. | uomus.edu.iqlongdom.org |

Enzymatic Systems Involved in Metaproscaline Metabolism

The biotransformation of Metaproscaline is dependent on the activity of specific metabolic enzyme systems. medchemexpress.comnih.gov The primary enzymes responsible for the metabolism of most drugs belong to the cytochrome P450 superfamily for Phase I and various transferase families for Phase II. wikipedia.orgijpcbs.com

The Cytochrome P450 (CYP) system, a large family of heme-containing enzymes found predominantly in the liver, is responsible for the majority of Phase I oxidative metabolism of xenobiotics. wikipedia.orgopenanesthesia.org While the specific isoforms that metabolize Metaproscaline would need to be determined experimentally, the most important enzymes in human drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. longdom.orgcreative-bioarray.com Inhibition or induction of these enzymes can lead to significant drug-drug interactions. creative-bioarray.com

For Phase II reactions, the key enzymatic systems include:

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Responsible for catalyzing glucuronidation. ijpcbs.com

Sulfotransferases (SULTs): Responsible for catalyzing sulfation. ijpcbs.com

Identifying which specific enzymes are involved is a critical step in preclinical assessment, often performed using in vitro models such as human liver microsomes or recombinant enzymes. researchgate.net

Table 5: Key Enzymatic Systems in Xenobiotic Metabolism

| Enzyme Superfamily/Family | Metabolic Phase | Primary Function | Key Isoforms/Types | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I | Catalyzes oxidative, reductive, and hydrolytic reactions. | CYP3A4, CYP2D6, CYP2C9, CYP1A2 | openanesthesia.orgcreative-bioarray.com |

| UGTs | Phase II | Catalyzes the transfer of glucuronic acid to a substrate (glucuronidation). | UGT1A, UGT2B families | ijpcbs.comlongdom.org |

| SULTs | Phase II | Catalyzes the transfer of a sulfonate group (sulfation). | SULT1A1, SULT1E1, SULT2A1 | ijpcbs.comlongdom.org |

Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the Phase I metabolism of a vast number of xenobiotics, including many pharmaceuticals. mdpi.com These heme-containing monooxygenases, located predominantly in the liver, catalyze a variety of oxidative reactions. mdpi.comnih.gov For phenethylamine (B48288) compounds, common CYP-mediated reactions include hydroxylation, O-demethylation, and N-dealkylation. nih.gov

While direct metabolic studies on Metaproscaline are not available in published literature, data from close structural analogs, such as proscaline (B1283602) and methallylescaline, provide a strong basis for predicting its metabolic pathway. A 2025 study investigating proscaline metabolism using human liver microsomes identified hydroxylation as a major metabolic route. nih.gov This suggests that CYP enzymes are likely involved in the biotransformation of Metaproscaline, potentially through hydroxylation of the aromatic ring or the alkyl side chain.

The specific CYP isoforms involved in the metabolism of phenethylamines can vary but often include members of the CYP2D6, CYP3A4, CYP2B6, and CYP2C9 families. nih.gov Identifying the specific CYPs responsible for Metaproscaline metabolism would be a key objective in preclinical studies, often achieved by using a panel of recombinant human CYP enzymes or by employing specific chemical inhibitors in human liver microsome incubations. nih.govnih.gov

Table 1: Predicted Phase I Metabolic Reactions for Metaproscaline via CYP450

| Reaction Type | Potential Site on Metaproscaline | Expected Metabolite Type |

|---|---|---|

| Aromatic Hydroxylation | Phenyl ring | Phenolic metabolite |

| O-Demethylation | Methoxy groups | Demethylated phenolic metabolite |

| N-Dealkylation | Propyl group on the amine | Primary amine metabolite |

This table is predictive and based on common metabolic pathways for structurally related phenethylamines.

Contribution of Monoamine Oxidases and Other Metabolic Enzymes

Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidative deamination of monoamines. frontiersin.org Found in the outer mitochondrial membrane of most cell types, MAO-A and MAO-B are critical for the metabolism of endogenous neurotransmitters (like serotonin (B10506) and dopamine) and various xenobiotics, particularly those with a primary or secondary amine structure. frontiersin.org

Given that Metaproscaline is a phenethylamine, it is a plausible substrate for MAO enzymes. frontiersin.org The action of MAO would lead to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol. frontiersin.org For instance, studies on other phenethylamines have shown that oxidative deamination is a significant metabolic pathway. nih.govnih.gov

In addition to Phase I metabolism by CYP450 and MAO, other enzymes can contribute to biotransformation. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), may conjugate the hydroxylated metabolites formed by CYPs, creating more water-soluble glucuronide adducts to facilitate excretion. ricardinis.pt N-acetylation has also been identified as a major metabolic pathway for the related compound proscaline, suggesting that N-acetyltransferases could play a role in the biotransformation of Metaproscaline. nih.gov

Table 2: Potential Metabolites of Metaproscaline Based on Analog Studies

| Parent Compound | Metabolic Pathway | Metabolite Identified in Analog | Reference |

|---|---|---|---|

| Proscaline | Hydroxylation | Hydroxy-proscaline | nih.gov |

| Proscaline | N-Acetylation | N-acetyl-proscaline | nih.gov |

| Proscaline | O-Demethylation | O-demethyl-proscaline | nih.gov |

This table is based on published findings for the structural analog proscaline and suggests potential, but unconfirmed, metabolites for Metaproscaline.

In Vitro Metabolic Stability and Metabolite Screening Methodologies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. wuxiapptec.combioivt.com These assays measure the rate at which a compound is metabolized when incubated with a preparation of metabolic enzymes, typically liver microsomes or hepatocytes. wuxiapptec.comnuvisan.com The results, expressed as half-life (t½) and intrinsic clearance (CLint), help rank compounds and predict their pharmacokinetic behavior in humans. nuvisan.comthermofisher.com

The standard procedure involves incubating the test compound (e.g., Metaproscaline) with a liver-derived system (like human or rat liver microsomes) and a necessary cofactor, such as NADPH for CYP450-mediated reactions. thermofisher.com Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Table 3: Typical Setup for an In Vitro Metabolic Stability Assay

| Parameter | Condition | Purpose |

|---|---|---|

| Test System | Human Liver Microsomes or Cryopreserved Hepatocytes | Provides a source of metabolic enzymes (CYP450s, UGTs, etc.). wuxiapptec.comthermofisher.com |

| Compound Conc. | Typically 1 µM | A standard concentration for initial screening. |

| Incubation Time | 0, 5, 15, 30, 60 minutes | To measure the rate of disappearance of the parent compound. thermofisher.com |

| Cofactors | NADPH generating system | To initiate and sustain Phase I CYP450 enzyme activity. |

Metabolite screening, or metabolite identification, is often conducted in parallel with stability assays. The goal is to detect and structurally characterize the biotransformation products of the parent drug. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), is a powerful tool for this purpose. nih.gov This technique allows for the detection of unknown metabolites in complex biological matrices by identifying their accurate mass, which can be used to deduce their elemental composition and proposed structure. nih.gov The metabolic profile of Metaproscaline would be established by comparing samples from active incubations against control samples (e.g., without NADPH) to distinguish metabolites from impurities or degradation products. nih.gov

Advanced Analytical and Forensic Methodologies for Metaproscaline Detection and Identification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of metaproscaline, providing the necessary separation from complex matrices and other similar compounds. These techniques are often coupled with powerful detectors for quantification and preliminary identification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic substance identification, often considered a "gold standard". wikipedia.org It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. wikipedia.org For the analysis of metaproscaline, GC-MS offers high sensitivity and specificity.

In a typical GC-MS workflow, the sample is first vaporized and introduced into the GC system, where it travels through a capillary column. thermofisher.com The separation is based on the compound's volatility and interaction with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that aids in its identification. Following separation, the eluted metaproscaline enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of ions, known as a mass spectrum, which serves as a molecular fingerprint. wikipedia.orgthermofisher.com

Key parameters in a GC-MS method for metaproscaline include the type of capillary column (e.g., HP-5MS), oven temperature program, and the mass scan range. upf.eduorslabs.com The use of derivatization agents can sometimes be employed to improve the chromatographic properties of phenethylamines, although this may not always be necessary for metaproscaline.

Table 1: Illustrative GC-MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | HP-5MS UI (30 m x 250 µm x 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250-300 °C |

| Oven Program | Initial temp 100°C, ramp to 300°C |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | 40-550 m/z |

This table represents typical parameters and may require optimization for specific instrumentation and sample types.

Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), is an increasingly powerful tool for the analysis of novel psychoactive substances like metaproscaline. scispace.com This technique is well-suited for non-volatile or thermally labile compounds and offers excellent sensitivity and selectivity. wikipedia.orgnih.gov

LC-HRMS combines the separation power of liquid chromatography with the precise mass measurement capabilities of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers. nih.govanimbiosci.org The high mass accuracy of HRMS allows for the determination of the elemental composition of metaproscaline and its metabolites, significantly increasing the confidence in its identification. scispace.comanimbiosci.org

A typical LC-HRMS method involves separating the sample on a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. upf.edu The eluent is then introduced into the HRMS system, where it is ionized, commonly using electrospray ionization (ESI). The instrument can be operated in full-scan mode to detect all ions or in tandem MS (MS/MS) mode to fragment specific ions for further structural elucidation. scispace.comfrontiersin.org

Table 2: Example LC-HRMS Method Parameters for NPS Screening

| Parameter | Setting |

|---|---|

| LC System | UHPLC system |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3-0.5 mL/min |

| HRMS System | Orbitrap or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Mode | Full scan with data-dependent MS2 (ddMS2) |

| Mass Range | 100-1000 m/z |

This table provides a general outline; specific parameters will vary based on the instrument and analytical goals.

Capillary Electrophoresis (CE) for Compound Resolution

Capillary electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. youtube.com While less common than GC-MS or LC-MS in routine forensic casework, CE offers orthogonal selectivity and can be a valuable tool for resolving complex mixtures or separating isomers that are challenging to differentiate by chromatography alone. nih.gov

In CE, a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte. youtube.com When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to their separation. youtube.com The detection is often performed using UV-Vis absorbance. For metaproscaline, which is basic, a low pH buffer would ensure it is protonated and migrates as a cation. The method's parameters, such as buffer pH, concentration, applied voltage, and capillary temperature, are critical for achieving optimal separation. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatographic techniques are excellent for separation and tentative identification, spectroscopic and spectrometric methods are essential for the definitive structural confirmation of metaproscaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous elucidation of molecular structures. wikipedia.orgebsco.com It provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise assignment of the structure of metaproscaline and distinguishing it from its isomers. wikipedia.orgfrontiersin.org

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common experiments performed. The ¹H NMR spectrum of metaproscaline would show distinct signals for the aromatic protons, the methoxy (B1213986) and propoxy groups, and the ethylamine (B1201723) side chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring and the structure of the side chain. While NMR is a powerful tool, it generally has lower sensitivity compared to mass spectrometry and requires a relatively pure and larger amount of sample. wikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that can be used for the characterization and "fingerprinting" of metaproscaline.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For metaproscaline, characteristic IR bands would be expected for the N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkages, and aromatic C=C bending vibrations. While IR is excellent for identifying functional groups, it may not be sufficient on its own to distinguish between closely related isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions. mt.comtechnologynetworks.com The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax). technologynetworks.com For metaproscaline, the UV spectrum is dominated by the absorption of the substituted benzene (B151609) ring. One source reports a UV maximum at 324 nm with a shoulder at 366 nm in ethanol (B145695) for a related compound. studfile.net The exact λmax for metaproscaline would be a characteristic feature, though many phenethylamines exhibit similar UV profiles, making it a less specific technique for identification compared to MS or NMR. technologynetworks.com

Table 3: Summary of Analytical Techniques for Metaproscaline

| Technique | Principle | Information Provided | Application |

|---|---|---|---|

| GC-MS | Separation by volatility, identification by mass fragmentation pattern. wikipedia.orgthermofisher.com | Retention time, mass spectrum. | Separation, quantification, identification. |

| LC-HRMS | Separation by polarity, identification by accurate mass. scispace.comwikipedia.org | Retention time, accurate mass, elemental composition, fragmentation data. | Separation, quantification, definitive identification, metabolite studies. |

| CE | Separation by charge-to-size ratio. youtube.com | Migration time. | High-resolution separation, isomer differentiation. |

| NMR | Nuclear spin transitions in a magnetic field. wikipedia.org | Detailed molecular structure, connectivity. | Definitive structural elucidation. |

| IR | Vibrational transitions of chemical bonds. nih.gov | Functional group identification, molecular fingerprint. | Compound characterization. |

| UV-Vis | Electronic transitions. mt.com | Wavelength of maximum absorbance (λmax). | Preliminary identification, quantification. |

Mass Spectrometry-Based Strategies for Novel Psychoactive Substance Profiling

Mass spectrometry (MS) is a cornerstone of modern analytical science, offering high sensitivity and specificity for identifying and quantifying a vast range of compounds. chromatographyonline.com Its application is critical in the analysis of novel psychoactive substances like Metaproscaline. High-resolution mass spectrometry (HRAM) has significantly enhanced the ability to profile metabolites and discover potential biomarkers. thermofisher.com

Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, provides a powerful lens through which to understand the impact of substances like Metaproscaline. nih.govresearchgate.net This can be approached in two ways:

Untargeted Metabolomics: This approach aims to capture a comprehensive snapshot of all measurable metabolites in a sample without a preconceived hypothesis. ecancer.orgnih.gov It is particularly useful for identifying unexpected metabolites or biomarkers that may arise from the consumption of a new substance like Metaproscaline. ecancer.org By comparing the metabolic profiles of samples with and without the drug, researchers can identify unique fingerprints associated with its presence. ecancer.org

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the quantification of a specific, predefined set of metabolites. nih.gov This method is employed when the metabolic pathways of a substance are partially understood, allowing for the precise measurement of known metabolites and their metabolic byproducts.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a predominant analytical platform for metabolomics, capable of separating and detecting thousands of metabolites. nih.gov

The confident identification of novel compounds like Metaproscaline heavily relies on matching their fragmentation patterns against reference spectra. High-resolution tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected ion and analyzing the resulting product ions. thermofisher.com

The creation of curated, high-quality MS/MS spectral libraries is essential for this process. lcms.cz These libraries contain the high-resolution fragmentation spectra of authenticated standard compounds. sciex.comebi.ac.uk When a suspected Metaproscaline sample is analyzed, its MS/MS spectrum can be compared against the library for a conclusive match.

Several initiatives and platforms facilitate the creation and sharing of these vital spectral libraries:

Crowd-sourced databases like HighResNPS.com allow for the compilation of HR-MS data on new psychoactive substances from a global network of laboratories. highresnps.com This collaborative approach helps to rapidly disseminate information on emerging threats.

Commercially and publicly available libraries offer extensive collections of MS/MS spectra for a wide range of compounds, including metabolites and drugs. sciex.comebi.ac.ukbruker.com

Table 1: Key Mass Spectrometry Techniques for Metaproscaline Analysis

| Technique | Description | Application in Metaproscaline Analysis |

|---|---|---|

| High-Resolution Mass Spectrometry (HRAM) | Measures the mass-to-charge ratio of ions with high accuracy, enabling the determination of elemental composition. thermofisher.com | Differentiates Metaproscaline from other compounds with similar nominal masses. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions, revealing structural information. thermofisher.com | Generates a unique fragmentation pattern for Metaproscaline, aiding in its structural elucidation and confirmation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a mixture using liquid chromatography before they are introduced into the mass spectrometer for detection. openaccessjournals.comresearchgate.net | Separates Metaproscaline from matrix components in biological samples, reducing interference and improving detection limits. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds using gas chromatography prior to mass analysis. researchgate.net | Can be used for the analysis of Metaproscaline, often after a derivatization step to increase its volatility. |

Development of Robust Analytical Methods for Forensic Science Research

The development and validation of analytical methods are critical to ensure the reliability and legal defensibility of forensic toxicology results. nih.govfrontiersin.org These methods must be proven suitable for their intended purpose, which in this context is the accurate identification and quantification of Metaproscaline in various sample types. researchgate.netresearchgate.net

Bioanalytical method validation demonstrates that a specific analytical procedure is reliable for its intended use in quantifying an analyte in a biological matrix. europa.euaustinpublishinggroup.com This process involves evaluating several key parameters to ensure the quality and consistency of the data. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.com

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among a series of measurements. researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Matrix Effect: The alteration of the analyte's response due to interfering components in the sample matrix. europa.eu

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. austinpublishinggroup.com

These validation procedures are applied to both biological matrices, such as blood, urine, and oral fluid, and non-biological matrices, like seized powders or tablets. nih.govresearchgate.net

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Definition | Importance for Metaproscaline Analysis |

|---|---|---|

| Selectivity | The ability to detect and differentiate the analyte from other substances in the sample. austinpublishinggroup.com | Crucial to distinguish Metaproscaline from its isomers or other structurally related phenethylamines. |

| Accuracy | The closeness of test results to the true concentration. researchgate.net | Ensures that the reported concentration of Metaproscaline is correct. |

| Precision | The reproducibility of the results when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. researchgate.net | Demonstrates the reliability and consistency of the analytical method. |

| Linearity | The direct proportionality of the instrument's response to the concentration of the analyte over a given range. nih.gov | Allows for the accurate quantification of Metaproscaline across a range of expected concentrations. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. austinpublishinggroup.com | Ensures that the concentration of Metaproscaline does not change during sample collection, storage, and analysis. |

Validated analytical methods are the foundation of forensic toxicology casework and research. uantwerpen.beresearchgate.net The application of these methods allows for the definitive identification of Metaproscaline in samples related to criminal investigations, driving under the influence cases, and postmortem examinations. researchgate.netresearchgate.net

In forensic toxicology, the goal is not only to identify the presence of a substance but also to understand its potential contribution to impairment or cause of death. researchgate.net Research in this area focuses on improving detection methods, understanding the metabolic fate of new substances like Metaproscaline, and developing analytical strategies to keep pace with the ever-evolving landscape of NPS. nih.govnewhaven.eduvcu.edu The integration of advanced analytical techniques and robust validation protocols ensures that forensic laboratories can provide reliable and scientifically sound evidence for the justice system. frontiersin.orgrsc.org

Future Directions and Unexplored Avenues in Metaproscaline Academic Research

Identifying Critical Gaps in Fundamental Pharmacological Understanding

The most significant challenge in Metaproscaline research is the profound lack of fundamental pharmacological data. wikipedia.org While its structure is known, its biological interactions remain almost entirely uncharacterized. Identifying and addressing these knowledge gaps is the foundational step for any future research.

Key areas requiring investigation include:

Receptor Binding Profile: The primary mechanism of action for classic psychedelics like mescaline involves agonism at serotonin (B10506) 5-HT2A and 5-HT2C receptors. tripsitter.com It is unknown whether Metaproscaline binds to these or other receptors. Comprehensive screening is needed to determine its binding affinities across a wide range of CNS targets.

Functional Activity: Beyond simple binding, the functional activity of Metaproscaline at any identified receptor targets is a critical unknown. Determining whether it acts as an agonist, antagonist, or allosteric modulator is essential for understanding its pharmacological profile, or lack thereof.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of Metaproscaline has not been studied. Research is needed to understand its metabolic pathways, identify its major metabolites, and determine its bioavailability and half-life. It is possible that the compound is rapidly metabolized into inactive substances, explaining its reported lack of effect. scispace.com

Pharmacodynamics: Understanding the relationship between Metaproscaline concentration and its biological effect (or lack thereof) at the receptor and system levels is a crucial step that remains unexplored.

To illustrate the current void in knowledge, the following table compares the basic pharmacological data of Mescaline and its analog Proscaline (B1283602) with the uncharacterized profile of Metaproscaline.

| Feature | Mescaline | Proscaline | Metaproscaline |

| Primary Receptor Target | 5-HT2A Agonist tripsitter.com | Presumed 5-HT2A Agonist | Unknown |

| Human Potency | 1.0 (Standard) erowid.org | 5-8x Mescaline erowid.org | <1x Mescaline (>240 mg inactive) erowid.org |

| Metabolism | Partially metabolized iiab.me | Unknown | Unknown |

| Binding Affinity (Ki) | Characterized at multiple receptors tripsitter.com | Unknown | Unknown |

Integration of Computational Chemistry and Predictive Modeling in SAR Studies

In the absence of empirical data, computational chemistry and predictive modeling offer powerful tools to generate hypotheses about Metaproscaline's behavior and guide future empirical research. These in silico methods are essential for efficiently exploring structure-activity relationships (SAR) within the phenethylamine (B48288) class.

Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed using the known potencies of a library of phenethylamine analogs (e.g., mescaline, proscaline, escaline). erowid.org By correlating molecular descriptors (such as electronic properties, size, and hydrophobicity) with biological activity, a QSAR model could predict the expected (and likely low) potency of Metaproscaline and other novel analogs.

Molecular Docking: Docking simulations can model the interaction of Metaproscaline with the three-dimensional structure of target receptors, primarily the 5-HT2A receptor. This would provide insights into its likely binding orientation and affinity compared to more potent ligands like mescaline. Such studies could reveal if steric hindrance from the propoxy group at the 5-position prevents optimal binding, explaining its low activity.

AI-Driven Generative Models: Modern artificial intelligence frameworks can design and evaluate novel psychoactive compounds virtually. mdpi.com By training these models on existing NPS databases, researchers could generate hypothetical analogs of Metaproscaline with predicted increases in activity, helping to map the SAR landscape more comprehensively. mdpi.com

The following table outlines potential computational studies that could illuminate the pharmacology of Metaproscaline.

| Computational Method | Research Question | Potential Outcome |

| QSAR Modeling | Can the inactivity of Metaproscaline be predicted based on its structural features compared to active analogs? | A predictive model that validates Metaproscaline's low potency and can be used to screen other novel structures. |

| Molecular Docking | How does Metaproscaline fit into the 5-HT2A receptor binding pocket compared to mescaline? | Visualization of binding interactions, prediction of binding affinity, and hypotheses for the lack of functional activation. |

| Metabolism Prediction | What are the likely metabolic pathways for Metaproscaline based on common enzymatic reactions? | Identification of potential metabolites that could be targeted in future in vitro or in vivo studies. nih.gov |

Advancements in In Vitro and Ex Vivo Research Models for Mechanistic Insights

To move beyond computational predictions, in vitro (cell-based) and ex vivo (tissue-based) models are indispensable for gathering empirical data on Metaproscaline's mechanisms of action without requiring human or animal studies. nih.govstanford.edu

In Vitro Binding and Functional Assays: The first empirical step would involve using cultured cells expressing specific human receptors (e.g., HEK 293 cells with 5-HT2A). Radioligand binding assays would quantify Metaproscaline's affinity for the receptor, while functional assays (e.g., measuring second messenger mobilization like calcium flux or inositol (B14025) phosphate (B84403) accumulation) would determine its efficacy as an agonist or antagonist.

Metabolism Studies: In vitro models using human liver microsomes or hepatocytes can be used to study the metabolic fate of Metaproscaline. scispace.com These experiments would identify the primary metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved, confirming or refuting the hypothesis that rapid metabolism accounts for its inactivity.

Advanced 3D and Organotypic Models: Modern bioengineering allows for the development of more complex and physiologically relevant models, such as brain organoids or organ-on-a-chip systems. nih.govnih.gov While complex, applying such models could provide deeper mechanistic insights into how Metaproscaline might affect neuronal networks or tissue-level functions, offering a bridge between simple cell cultures and whole-organism studies. biorxiv.org

Systematic Review and Meta-Analysis Methodologies for Consolidating Existing Data

A systematic review is a methodical and comprehensive literature synthesis focused on a specific research question, while a meta-analysis is a statistical technique used to pool data from multiple studies to generate a single, more precise estimate of effect. nih.govyoutube.com

Currently, the body of literature on Metaproscaline is far too sparse to conduct a meaningful systematic review or meta-analysis. wikipedia.orgerowid.org However, as research in the broader field of phenethylamines grows, these methodologies will become crucial. A future systematic review could be designed to answer a question such as: "What is the effect of C5-position alkoxy group substitutions on the potency of 3,4-dimethoxyphenethylamines at the 5-HT2A receptor?"

Should sufficient primary studies be published, a meta-analysis could then be performed to:

Pool quantitative data like binding affinities (Ki) or functional potencies (EC50) from multiple independent studies.

Investigate heterogeneity between studies to identify factors that might influence outcomes. nih.gov

Provide a robust, evidence-based summary of the SAR for this specific chemical scaffold.

The implementation of these evidence-synthesis methods represents a mature stage of research, one that the study of Metaproscaline has yet to approach but should aim for as a long-term goal.

Ethical Frameworks and Responsible Research Practices in Novel Psychoactive Substance Chemistry

Research into any novel psychoactive substance (NPS), even one with reportedly low activity like Metaproscaline, must be guided by rigorous ethical frameworks. mdpi.com The clandestine nature of NPS development poses public health challenges, making transparent and responsible academic research even more critical. mdpi.com

The ethical framework for investigating compounds like Metaproscaline must include several core principles: tandfonline.comnih.gov

Social and Scientific Value: Research should aim to answer a valid scientific question that can contribute to fundamental knowledge, such as refining SAR models for psychedelic drugs.

Scientific Validity: Studies must be methodologically sound to ensure that the results are reliable and interpretable.

Favorable Risk-Benefit Ratio: For non-clinical research, the primary "benefit" is the generation of knowledge. Risks, particularly those related to the synthesis and handling of novel compounds with unknown toxicological profiles, must be minimized through strict laboratory safety protocols.

Independent Review: All proposed research should be subject to review by institutional review boards (IRBs) or ethics committees, even if it does not involve human subjects.

Regulatory Compliance: Researchers must adhere to all national and international laws regarding controlled substances and their analogs.

Engaging in the study of compounds like Metaproscaline carries a responsibility to not only produce high-quality science but also to consider the potential societal implications of the research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.